N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-8-9-17(15(2)12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICHKDDUNUDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met/vegfr-2 kinases. These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy.
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Result of Action
Compounds with similar structures have been reported to exhibit excellent antiproliferative activities against various cancer cell lines. For example, one such compound inhibited the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells.
Biological Activity
The compound N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a member of the triazolo[4,3-a]pyrazine family, which has garnered significant interest due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 431.49 g/mol. It features multiple functional groups that contribute to its biological activity:
- Triazolo[4,3-a]pyrazine core : Known for various biological activities.
- Phenoxy group : Often enhances lipophilicity and biological interactions.
- Dimethylphenyl substituent : May influence receptor binding and activity.
| Property | Value |
|---|---|
| Molecular Weight | 431.49 g/mol |
| LogP (Partition Coefficient) | 4.160 |
| Water Solubility (LogSw) | -4.19 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial properties. For instance, derivatives similar to this compound were evaluated against various strains of bacteria:
- Staphylococcus aureus : MIC values ranged from 16 to 32 μg/mL.
- Escherichia coli : Comparable MIC values were observed.
These findings suggest that the compound may inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication and transcription .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related triazolo derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7:
- Cytotoxicity IC50 Values :
- Compound A: 3.16 μM
- Compound B: 2.74 μM
- Compound C: 0.39 μM
These compounds demonstrated selectivity towards cancer cells while sparing normal cells (MCF-10A), indicating a promising therapeutic index .
Other Pharmacological Activities
Triazolo[4,3-a]pyrazine derivatives have also been reported to possess:
- Antidiabetic properties : Some derivatives act as DPP-IV inhibitors.
- Antifungal and anti-malarial effects : These activities highlight the versatility of the triazolo scaffold in drug development .
Case Study 1: Antibacterial Efficacy
In a comparative study of various triazolo derivatives, the compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The structure–activity relationship (SAR) indicated that modifications at specific positions on the triazole ring enhanced antibacterial potency .
Case Study 2: Anticancer Potential
A series of synthesized derivatives were tested against MCF-7 cells, revealing that specific substitutions on the pyrazine ring significantly improved cytotoxicity. Notably, compounds with electron-donating groups showed enhanced activity due to increased interactions with cellular targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide. In vitro experiments demonstrated that this compound exhibits notable growth inhibition against several cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including SNB-19 and OVCAR-8.
- Percent Growth Inhibition : Reported growth inhibitions were as high as 86.61% for SNB-19 and 85.26% for OVCAR-8, indicating strong anticancer activity .
This suggests that further exploration of this compound could lead to the development of effective cancer therapies.
Antibacterial Properties
The antibacterial potential of compounds similar to this compound has also been investigated. Research indicates that derivatives within this chemical class can act against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
- Mechanism of Action : These compounds may disrupt bacterial cell function or inhibit essential metabolic pathways, contributing to their antibacterial effects .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, the compound has shown promise in anti-inflammatory applications.
- Research Findings : Studies have indicated that triazole derivatives can exhibit anti-inflammatory activity by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .
This opens avenues for its potential use in treating inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have been employed to better understand the interaction between this compound and various biological targets.
- Insights Gained : These studies help elucidate binding affinities and interactions at the molecular level, providing a rational basis for its biological activities .
Q & A
Q. Table 1. Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolopyrazine Core | Phenyl isocyanate, DMF, 60°C, 18 h | 63–75 | |
| Acetamide Coupling | EDCI·HCl, HOBt, DIPEA, DMF, 60°C, 18 h | 70–85 | |
| Phenoxy Substitution | CuI, K2CO3, DMSO, 120°C, 24 h | 55–65 |
Q. Table 2. NMR Data Comparison
| Proton Environment | δ (ppm) in CDCl3 | δ (ppm) in DMSO-d6 |
|---|---|---|
| Aromatic H (ortho) | 7.76–8.12 | 7.68–8.08 |
| Acetamide NH | 5.54 (br s) | 7.54 (br s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
